2-Ethyl-3,5-dimethylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,5-dimethylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBCTZLGKSYRSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065679 |

Source

|

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid |

Source

|

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) |

Source

|

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.980, 0.952-0.961 |

Source

|

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-07-0, 27043-05-6, 55031-15-7 |

Source

|

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the fields of flavor and fragrance chemistry.[][2] As a member of the pyrazine family, it is characterized by a nitrogen-containing ring with ethyl and methyl substituents.[][3] This potent aroma compound is renowned for its strong roasted, nutty, and earthy scent profile, making it a key component in the flavor profiles of many thermally processed foods such as roasted coffee, cocoa, nuts, and grilled meats.[][4] Its natural occurrence is a result of the Maillard reaction between amino acids and reducing sugars during cooking.[][2] Industrially, it is synthesized for wide application in the food, beverage, and perfumery industries to impart or enhance roasted, nutty, and cocoa-like notes.[][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering valuable insights for professionals in research and development.

Chemical Structure and Core Properties

This compound possesses a distinct molecular architecture that dictates its unique sensory and chemical characteristics. The molecule consists of a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with one ethyl and two methyl groups.[][5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [3][6] |

| Molecular Weight | 136.19 g/mol | [3][6][7] |

| Appearance | Colorless to pale yellow liquid | [][6] |

| Odor | Roasted, nutty, coffee, cocoa, caramel | [][6][8] |

| Boiling Point | 180-181 °C | [8][9] |

| Density | 0.965 g/mL at 25 °C | [8][9] |

| Flash Point | 69.4 °C | [2][6] |

| Refractive Index (n20/D) | 1.5015 | [8][9] |

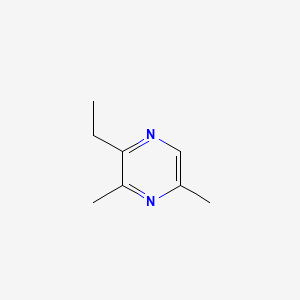

Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Spectroscopic Profile

The characterization of this compound is routinely confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the ethyl and methyl substituents on the pyrazine ring.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the characteristic vibrational frequencies of the C-H, C=N, and C=C bonds within the molecule, aiding in its identification.[11]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, with a prominent molecular ion peak observed at m/z 136.[3][12]

Synthesis and Manufacturing

The industrial production of this compound is achieved through several synthetic routes, with the goal of high purity (typically ≥99.0%) to ensure consistent performance in its applications.[2][6]

Common Synthetic Approaches:

-

Alkylation of Dimethylpyrazines : This method involves the alkylation of 2,6-dimethylpyrazine or 2,5-dimethylpyrazine with an ethylating agent like ethyllithium.[8]

-

Condensation Reactions : A mixture of this compound and its isomers can be obtained through the condensation of 2,3-pentanedione with propylenediamine.[8]

-

Side-chain Alkylation : Another approach is the side-chain alkylation of trimethylpyrazine.[8]

-

Reaction of Ethyl Methyl Ketone with Hydrazine : A synthesis route involves the reaction of ethyl methyl ketone with hydrazine in the presence of a catalyst such as acetic acid, followed by treatment with acetaldehyde.[]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of an isomer of this compound, highlighting key steps and reagents.[13]

Applications in Industry and Research

The potent and desirable aroma profile of this compound makes it a valuable compound in several industries.[]

-

Food and Beverage Industry : It is widely used as a flavoring agent to impart or enhance roasted, nutty, and cocoa-like flavors in a variety of products, including coffee, chocolate, baked goods, snacks, and sauces.[][4] Its low sensory threshold means it is effective even at very low concentrations.[]

-

Fragrance and Perfumery : In perfumery, it is used to create warm, earthy, and gourmand scent profiles. It can be found in fragrances with tobacco, leather, or amber accords, providing richness and depth to the blend.[][4]

-

Analytical and Sensory Research : Researchers utilize this compound as a reference standard in flavor chemistry to characterize and quantify roasted flavor profiles in food products using techniques like gas chromatography-mass spectrometry (GC-MS).[]

Natural Occurrence

This compound is a naturally occurring compound found in a wide range of cooked and fermented foods. Its presence has been reported in:

-

Coffee and cocoa products[8]

-

Roasted nuts such as peanuts, filberts, and pecans[8]

-

Cooked meats like beef and pork[8]

-

Dairy products like Swiss cheese[8]

-

Baked goods such as wheat bread[14]

-

Various beverages including beer, rum, and whiskey[8]

-

Certain types of tobacco[8]

Safety and Toxicology

The safety of this compound for use as a food ingredient has been assessed. It is generally recognized as safe at the current levels of intake, supported by a long history of consumption through its natural occurrence in cooked foods.[15][16]

-

Acute Toxicity : The oral LD₅₀ in rats is reported to be 460 mg/kg.[15][16]

-

Irritation : It is reported to be irritating to the skin, eyes, and upper respiratory tract.[15][16]

-

Metabolism : In rats, it is primarily oxidized via its aliphatic side-chain to carboxylic acid derivatives.[15][16]

-

Genotoxicity : While no specific genotoxicity studies were found for this compound, some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, though they were non-mutagenic in bacterial assays.[15][16]

-

Subchronic Toxicity : Two 90-day feeding studies in rats established No-Observed-Adverse-Effect Levels (NOAELs) of 12.5 mg/kg/day and 17-18 mg/kg/day.[15][16]

Standard safety precautions, such as wearing protective gloves, safety goggles, and working in a well-ventilated area, should be observed when handling the pure compound.[4][17] It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[4][17]

Conclusion

This compound is a cornerstone of the flavor and fragrance industry, valued for its ability to impart authentic roasted and nutty aromas. Its well-defined chemical structure and properties, coupled with established synthetic methodologies, ensure its availability and consistent quality for a multitude of applications. A thorough understanding of its chemical nature, synthesis, and safety profile is essential for its effective and responsible use in both industrial and research settings. For professionals in drug development, while not a therapeutic agent itself, its study provides a valuable model for understanding heterocyclic chemistry and the structure-activity relationships of small aromatic molecules.

References

- Vertex AI Search. (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications.

- Biosynth. (n.d.). This compound | 13925-07-0 | FE30669.

- ResearchGate. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- BOC Sciences. (n.d.). CAS 13925-07-0 this compound.

- ChemicalBook. (n.d.). This compound | 27043-05-6.

- Chemical Bull Pvt. Ltd. (n.d.). This compound | 27043-05-6.

- PubMed. (n.d.). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient.

- ChemicalBook. (n.d.). This compound | 55031-15-7.

- PubChem. (n.d.). This compound | C8H12N2 | CID 26334.

- Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6.

- FooDB. (2010, April 8). Showing Compound this compound (FDB020021).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Compounds: The Role of this compound in Chemical Synthesis.

- The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6.

- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Ethyl-3,5(6)-dimethylpyrazine.

- SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 2-Ethyl-3,5-dimethyl-pyrazine - Optional[13C NMR] - Chemical Shifts.

- NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-.

- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.

- Exploring this compound: A Key Flavor and Fragrance Intermediate. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6.

- Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0040299).

- ChemicalBook. (n.d.). This compound | 27043-05-6.

Sources

- 2. innospk.com [innospk.com]

- 3. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 13925-07-0 | FE30669 [biosynth.com]

- 8. This compound | 27043-05-6 [chemicalbook.com]

- 9. This compound | 55031-15-7 [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 13. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 14. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 15. researchgate.net [researchgate.net]

- 16. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

The Ubiquitous Contributor to Savory Notes: An In-depth Guide to 2-Ethyl-3,5-dimethylpyrazine in Foods

For Immediate Release – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the natural occurrence, formation, and sensory significance of 2-ethyl-3,5-dimethylpyrazine, a key flavor compound in a multitude of food products.

Introduction: The Flavorful World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the aroma and flavor profiles of many cooked and fermented foods.[1][2][3] Their sensory impact is often described as roasted, nutty, toasty, and earthy.[2][4][5] Among the vast family of pyrazines, this compound stands out for its significant contribution to the desirable savory and roasted notes in a wide array of food items, from your morning coffee to a hearty roast beef dinner.[6][7] This guide will delve into the multifaceted nature of this potent aroma compound.

Natural Occurrence: Where to Find this compound

This compound is a naturally occurring compound, primarily formed during the thermal processing of food through the Maillard reaction and Strecker degradation.[8][9] Its presence has been identified in a diverse range of food products, contributing significantly to their characteristic flavors.

| Food Category | Specific Examples | Associated Flavor Notes |

| Beverages | Coffee, Black Tea, Dark Rum | Roasted, Nutty, Burnt[6][7][10][11] |

| Baked Goods | Wheat Bread, Pizza Bases | Bread Crust, Toasted[6][7][10] |

| Cocoa Products | Cocoa Powder, Chocolate | Roasted Cocoa, Nutty[8][9][12][13][14] |

| Nuts | Peanuts, Almonds, Hazelnuts | Toasted, Nutty[10] |

| Meats | Roast Beef, Roast Chicken, Bacon | Roasted, Meaty[6][7][10] |

| Vegetables | Raw Asparagus, Potato Chips | Earthy, Potato-like[4][6][7] |

| Fermented Products | Swiss Cheese, Hydrolyzed Soy Protein | Savory, Brothy[2][6][7] |

The Genesis of Flavor: Formation Mechanisms

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[8][9] This reaction is responsible for the browning and the development of rich flavors in cooked foods.[4]

The formation of this specific pyrazine involves the interaction of specific precursors. The ethyl group is suggested to originate from the Strecker degradation of amino acids like alanine, while the dimethyl groups can be derived from other amino acids such as valine.[9] The reaction proceeds through the formation of α-aminoketones, which then condense and cyclize to form the pyrazine ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. journals.asm.org [journals.asm.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 7. Welcome to FlavorDB [fsbi-db.de]

- 8. Chocolate Aroma: Factors, importance, and analysis — Science Of Chocolate [scienceofchocolate.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Activities and Volatile Flavor Components of Selected Single-Origin and Blend Chocolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. worldcocoafoundation.org [worldcocoafoundation.org]

Introduction: The Aromatic Signature of 2-Ethyl-3,5-dimethylpyrazine

An In-depth Technical Guide on the Synthesis and Biosynthesis of 2-Ethyl-3,5-dimethylpyrazine

In the vast lexicon of chemical compounds that define our sensory experience of food and beverages, pyrazines hold a position of prominence. These nitrogen-containing heterocyclic compounds are renowned for their potent roasted, nutty, and earthy aroma profiles.[1][2] Among them, this compound (EDMP) is a vital flavor chemical, imparting characteristic notes often described as broth-like, earthy, and reminiscent of roasted cocoa or nuts.[1][3][4] This compound is naturally formed during cooking processes and is also found in foods like kidney beans and coffee.[1][5]

Beyond its role in the food and fragrance industry, EDMP serves as an important chemical intermediate and has been identified as a key component of the alarm pheromone in certain ant species.[2][6] Its significance necessitates a deep understanding of its formation. This guide provides a comprehensive exploration of the two primary routes to its creation: directed chemical synthesis and microbial biosynthesis. We will delve into the underlying mechanisms, present field-proven protocols, and offer insights grounded in authoritative scientific research for professionals in chemistry and drug development.

Part 1: Chemical Synthesis Pathways

The chemical synthesis of EDMP can be broadly categorized into two approaches: its formation through thermally-driven reactions in complex matrices and its targeted synthesis in a laboratory or industrial setting.

The Maillard Reaction and Strecker Degradation: Nature's Roasting Chemistry

The quintessential aroma of baked, roasted, and fried foods is largely a product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[7][8][9] The formation of alkylpyrazines is a hallmark of this complex cascade of reactions.[10][11]

The generally accepted mechanism involves the Strecker degradation of an amino acid in the presence of a dicarbonyl compound (formed from sugar degradation).[10] This reaction generates an α-aminoketone and a Strecker aldehyde. Two molecules of the α-aminoketone can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine.[12]

The specific substitution pattern of the final pyrazine is determined by the precursor amino acids and the reacting carbonyl compounds. The formation of this compound from the amino acid L-threonine has been reported in thermal reaction models.[13] Mechanistically, thermal degradation of threonine can generate the necessary α-aminocarbonyl intermediates that lead to the dimethylated pyrazine ring, while subsequent reactions involving Strecker aldehydes or other intermediates contribute the ethyl group.[13] Another identified pathway involves the reaction of 2,3-pentanedione, an α-dicarbonyl, with an amino source, which can directly lead to the formation of EDMP.[14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 6. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. benchchem.com [benchchem.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides | MDPI [mdpi.com]

- 13. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethyl-3,5-dimethylpyrazine, a heterocyclic aromatic compound of significant interest across various scientific disciplines. From its fundamental chemical identity to its nuanced applications and safety profile, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Core Identification and Chemical Properties

This compound is a key member of the pyrazine family, renowned for its potent sensory characteristics.[1] Accurate identification is paramount for any scientific application.

Chemical Abstract Service (CAS) Number and Synonyms

The primary identifier for this compound is its CAS number. However, due to isomerism and historical nomenclature, several synonyms are in use.

-

Primary CAS Number: 13925-07-0[2]

-

Synonyms: 3-Ethyl-2,6-dimethylpyrazine, 2,6-Dimethyl-3-ethylpyrazine, 3,5-Dimethyl-2-ethylpyrazine[3]

It is crucial to note that commercial preparations may exist as a mixture of isomers, including 2-Ethyl-3,6-dimethylpyrazine. The CAS number for this isomeric mixture is 27043-05-6.[4][5][6]

Molecular Structure and Physicochemical Properties

The structural arrangement of the ethyl and methyl groups on the pyrazine ring dictates its chemical behavior and sensory properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Roasted, nutty, earthy, cocoa-like | [2][7][8][] |

| Boiling Point | 180-181 °C | [7][10] |

| Density | 0.964 - 0.965 g/mL at 25 °C | [7] |

| Flash Point | 66 - 69.4 °C | [2] |

| Solubility | Soluble in water, oils, and organic solvents | [3] |

| Refractive Index | n20/D 1.5015 | [7][10] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a subject of interest for ensuring high-purity material for research and commercial applications. While several methods exist, a common approach involves the alkylation of a pyrazine precursor. A representative, though illustrative for the 2-ethyl-3,6-dimethylpyrazine isomer, involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of an iron catalyst.[11][12]

Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of an ethyl-dimethylpyrazine isomer, highlighting the key stages and the rationale behind them.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on the synthesis of the 2-ethyl-3,6-dimethylpyrazine isomer and is provided for illustrative purposes.[11][12]

-

Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water as the solvent.[11][12] The iron salt acts as a catalyst for the reaction.

-

Reagent Addition: Stir the mixture and add concentrated sulfuric acid and hydrogen peroxide dropwise.[11][12] This creates the reactive species necessary for the alkylation.

-

Initiation and Reaction: Introduce a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added over 5-6 hours while maintaining the temperature.[11][12]

-

Workup and Extraction: Upon completion, extract the reaction mixture with ethyl acetate. The aqueous phase is then separated, and its pH is adjusted to 7.9-8.1, followed by further extraction with ethyl acetate.[11][12]

-

Purification: The combined organic phases are concentrated, and the crude product is purified by column chromatography to yield the final product.[11]

Analytical Methodologies

Accurate identification and quantification of this compound are critical, particularly in complex matrices such as food products or biological samples. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[11]

GC-MS Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of volatile compounds like this compound.

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 6. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 27043-05-6 [chemicalbook.com]

- 8. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. This compound | 55031-15-7 [chemicalbook.com]

- 11. This compound|High-Purity Reference Standard [benchchem.com]

- 12. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

Sensory characteristics of 2-Ethyl-3,5-dimethylpyrazine

An In-Depth Technical Guide to the Sensory Characteristics of 2-Ethyl-3,5-dimethylpyrazine

Introduction

This compound (2E35DMP) is a heterocyclic, nitrogen-containing aromatic compound that serves as a cornerstone in the world of flavor and fragrance chemistry.[1][][3] As a member of the pyrazine family, it is renowned for its potent and complex aroma profile, which is integral to the sensory experience of many thermally processed foods.[][4] Naturally formed during the cooking process, its characteristic nutty, roasted, and cocoa-like notes are familiar to consumers worldwide.[1][5][6] This compound is naturally present in a wide array of foods, including roasted nuts, coffee beans, cocoa, and cooked meats.[][5][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sensory characteristics of this compound. We will delve into its physicochemical properties, natural formation pathways, detailed methodologies for sensory analysis, industrial applications, and safety profile. The objective is to furnish a document that is not only scientifically rigorous but also practically insightful for professionals working with flavor and aroma compounds.

Physicochemical and Organoleptic Profile

The distinct sensory impact of 2E35DMP is intrinsically linked to its chemical structure and physical properties. A pyrazine ring substituted with one ethyl and two methyl groups gives rise to its unique and powerful organoleptic characteristics.[5] Its moderate volatility allows it to be readily perceived by the olfactory system.[][5]

A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][5][8] |

| Molecular Weight | 136.19 g/mol | [1][5][8] |

| CAS Number | 13925-07-0 | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1][5][9] |

| Odor Descriptors | Nutty, roasted, coffee, cocoa, caramel, earthy, potato-chip like, sweet woody | [1][][4][5][9][10] |

| Taste Descriptors | Roasted, nutty | [6] |

| Odor Threshold | 2 ppb (in air), 20 ppb (in water) | [] |

| Boiling Point | 180-188.8 °C | [1][5][7] |

| Flash Point | ~69.4 °C | [1][5] |

| Solubility | Soluble in water, oils, and organic solvents | [9] |

Formation Pathways and Natural Occurrence

Understanding the genesis of 2E35DMP is crucial for controlling and replicating desired flavors in food products. Its formation is primarily a result of complex chemical reactions that occur during the thermal processing of food.

The Maillard Reaction

The principal pathway for the formation of 2E35DMP and other pyrazines in food is the Maillard reaction.[1][] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. The reaction cascade is complex, involving multiple stages that ultimately produce a rich tapestry of flavor and color compounds, including melanoidins and volatile aromatics like pyrazines.[11] Strecker degradation, a related reaction set within the broader Maillard pathway, is also a significant contributor to the formation of the aldehyde precursors necessary for pyrazine synthesis.[10]

Sources

- 1. innospk.com [innospk.com]

- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 27043-05-6 [chemicalbook.com]

- 8. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 9. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds [mdpi.com]

The Pivotal Role of 2-Ethyl-3,5-dimethylpyrazine in the Maillard Reaction: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound generated during the Maillard reaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its formation, sensory characteristics, and analytical determination. We will delve into the intricate chemical pathways of its synthesis, the factors influencing its yield, and detailed protocols for its analysis and sensory evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies to understand and manipulate the formation of this potent flavor compound in various matrices.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory attributes of a vast array of cooked foods.[1] This complex cascade of reactions between reducing sugars and amino acids generates a plethora of volatile and non-volatile compounds that contribute to the characteristic color, aroma, and taste of everything from baked bread to roasted coffee.[2] Among the myriad of compounds formed, pyrazines are a class of nitrogen-containing heterocyclic compounds that are particularly significant for their potent, low-threshold aromas, often described as nutty, roasted, and toasted.[3]

This guide focuses specifically on this compound, a tri-substituted alkylpyrazine renowned for its characteristic nutty, roasted potato, and earthy aroma.[1][4] Its presence is a hallmark of many thermally processed foods, including roasted coffee, cocoa, peanuts, and baked goods.[5][6] Understanding the nuances of its formation within the Maillard reaction is paramount for food scientists aiming to enhance desirable flavors and for researchers investigating the broader implications of Maillard reaction products in biological systems.

The Chemical Choreography: Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the Maillard reaction cascade. The primary mechanism involves the condensation of α-aminocarbonyl intermediates, which are themselves products of Strecker degradation.[7]

The Foundational Role of Strecker Degradation

The Strecker degradation is a critical sub-pathway of the Maillard reaction where α-amino acids are converted into Strecker aldehydes and α-aminoketones in the presence of a dicarbonyl compound. For the formation of this compound, the key precursors are:

-

Amino Acids: Alanine is a crucial precursor, providing the carbon backbone for the ethyl group.[7]

-

Reducing Sugars: Glucose and fructose are common reactants that, through various degradation pathways, provide the necessary dicarbonyl compounds (e.g., pyruvaldehyde, diacetyl) and other reactive intermediates.[7]

The Strecker degradation of alanine with a dicarbonyl compound yields acetaldehyde (a Strecker aldehyde) and an α-aminoketone.

The Core Synthesis: Condensation and Aromatization

The formation of the pyrazine ring proceeds through the following key steps:

-

Formation of α-aminocarbonyls: As described above, these are generated from the Strecker degradation of amino acids.

-

Self-condensation: Two molecules of an α-aminocarbonyl compound can condense to form a dihydropyrazine intermediate.

-

Aldol-type Condensation and Side-Chain Formation: A dihydropyrazine anion can then react with a Strecker aldehyde, such as acetaldehyde derived from alanine, in an aldol-type condensation.[8] This reaction is pivotal for the introduction of the ethyl group onto the pyrazine ring.

-

Oxidation/Aromatization: The resulting intermediate undergoes oxidation to form the stable, aromatic this compound.

The following diagram illustrates a plausible formation pathway:

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Toxicological Profile of 2-Ethyl-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive toxicological overview of 2-Ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0), a key flavoring agent found in a variety of food products and naturally occurring in cooked foods.[1][2] This document synthesizes available data on its acute and subchronic toxicity, genotoxicity, and metabolism. In areas where direct data for this compound is unavailable, a read-across approach utilizing data from the structurally similar compound 2,3,5-trimethylpyrazine is employed to provide a more complete safety assessment. This guide is intended to inform researchers and professionals in drug development and food science about the safety profile of this widely used pyrazine derivative.

Introduction to this compound: A Flavor Compound of Significance

This compound is a heterocyclic aromatic compound that contributes a characteristic roasted, nutty, or cocoa-like flavor and aroma to many food products.[1][3] It is a member of the alkylpyrazine family, which are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[3] Its presence is integral to the flavor profile of coffee, baked goods, and other heat-processed foods.[1][3] Given its widespread use as a food additive and its natural occurrence, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound and have not expressed safety concerns at current levels of intake when used as a flavoring agent.[4][5]

Toxicological Assessment: A Multi-faceted Approach

The safety evaluation of any chemical compound intended for human consumption relies on a battery of toxicological studies. These investigations are designed to identify potential adverse effects and to determine safe levels of exposure. The following sections detail the available toxicological data for this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single, high-dose exposure to a substance. The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

For this compound, the oral LD50 in rats has been reported to be approximately 460 mg/kg body weight.[1][2][3] This value suggests a moderate order of acute toxicity by the oral route. Material Safety Data Sheets (MSDS) also indicate that the compound can be irritating to the skin, eyes, and upper respiratory tract.[1][3][6]

Table 1: Acute Toxicity Data for this compound

| Test Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 460 mg/kg | [1][2][3] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed. The NOAEL is a critical value used in establishing acceptable daily intakes (ADIs) for food additives.

Two 90-day oral feeding studies in rats have been conducted for this compound. One study reported a NOAEL of 12.5 mg/kg body weight/day for both male and female rats.[1][2] A second study established a NOAEL of 17 mg/kg/day for male rats and 18 mg/kg/day for female rats.[1][2]

Table 2: Subchronic Toxicity Data for this compound

| Test Species | Duration | NOAEL | Reference |

| Rat | 90 days | 12.5 mg/kg/day (males and females) | [1][2] |

| Rat | 90 days | 17 mg/kg/day (males), 18 mg/kg/day (females) | [1][2] |

The 90-day oral toxicity study is a cornerstone for assessing the safety of food additives. The primary objective is to characterize the toxicological profile of a substance following repeated administration and to establish a NOAEL.

Caption: Workflow for a typical 90-day oral toxicity study in rodents.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to assess a compound's genotoxic potential.

This compound has been evaluated in several in vitro genotoxicity assays and has been found to be non-genotoxic. It tested negative in the Ames bacterial reverse mutation assay with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, both with and without metabolic activation, at concentrations up to 50 mg/plate.[7] Additionally, it did not induce unscheduled DNA synthesis in rat hepatocytes at a dose of 100 µg/ml.[7] While no specific genotoxicity studies were found for this compound, structurally similar pyrazine derivatives have been reported as non-mutagenic in bacterial assays.[1][2]

Table 3: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Concentration | Result | Reference |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | With and without | Up to 50 mg/plate | Negative | [7] |

| Unscheduled DNA Synthesis | Rat hepatocytes | N/A | 100 µg/ml | Negative | [7] |

The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce gene mutations.

Caption: Generalized workflow for the Ames test.

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its potential toxicity. In rats, this compound is primarily metabolized through oxidation of its aliphatic side-chains to form carboxylic acid derivatives, which are then excreted.[1][2][3] This metabolic pathway is a common detoxification route for alkylpyrazines. The primary enzymatic reactions involved are likely mediated by cytochrome P450 (CYP450) enzymes in the liver.

Caption: Proposed metabolic pathway of this compound.

Data Gaps and Read-Across Approach

While the available data for this compound provide a good foundation for its safety assessment, there is a notable lack of information regarding its carcinogenic, reproductive, and developmental toxicity. In such cases, a "read-across" approach is often employed in regulatory toxicology. This involves using data from a structurally similar and well-characterized compound to predict the toxicity of the data-poor substance. For this guide, 2,3,5-trimethylpyrazine (CAS No. 14667-55-1) is selected as a suitable analog due to its close structural resemblance and the availability of more extensive toxicological data.

Carcinogenicity (Read-Across from 2,3,5-trimethylpyrazine)

No dedicated carcinogenicity studies on this compound were identified. However, studies on the structurally similar 2,3,5-trimethylpyrazine have not indicated a carcinogenic potential. It is generally considered non-carcinogenic by regulatory agencies.

Reproductive and Developmental Toxicity (Read-Across from 2,3,5-trimethylpyrazine)

Similarly, there are no specific reproductive or developmental toxicity studies available for this compound. For 2,3,5-trimethylpyrazine, no significant reproductive or developmental effects have been reported in the available literature, and it is not classified as a reproductive or developmental toxicant. The Threshold of Toxicological Concern (TTC) approach, often used for flavoring agents, suggests that for a Cramer Class II material like 2,3,5-trimethylpyrazine, the exposure is below the level that would trigger a concern for reproductive toxicity.[8]

Conclusion and Future Directions

The available toxicological data for this compound indicate a low level of concern for its use as a flavoring agent at current consumption levels. It exhibits moderate acute oral toxicity and is not genotoxic in in vitro assays. Subchronic feeding studies in rats have established clear NOAELs. The primary metabolic pathway involves detoxification through side-chain oxidation.

For drug development professionals, this compound is unlikely to pose a significant toxicological risk if present as an impurity or excipient at low levels. However, a thorough risk assessment should always be conducted in the context of the specific drug product and its intended use.

References

- Heck, J. D., et al. (1989). An evaluation of food flavouring ingredients in a genetic toxicity screening programme. Toxicology and Applied Pharmacology, 99(2), 227-240.

- Joint FAO/WHO Expert Committee on Food Additives. (2001). Evaluation of certain food additives and contaminants. WHO Technical Report Series, 909, 1-131.

- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(3), 303-312.

-

PubMed. (2008). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

-

Synerzine. (2019). SAFETY DATA SHEET 2-ETHYL-3,(5 or 6)-DIMETHYLPYRAZINE MIXTURE, NATURAL. Retrieved from [Link]

-

European Commission. (n.d.). Food and Feed Information Portal Database | FIP. Retrieved from [Link]

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,3,5-trimethylpyrazine, CAS registry number 14667-55-1. Food and Chemical Toxicology, 173, 113523.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698.

- OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- OECD. (2011). Test No. 415: One-Generation Reproduction Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- OECD. (2001). Test No. 416: Two-Generation Reproduction Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

2-Ethyl-3,5-dimethylpyrazine discovery and history

An In-depth Technical Guide to the Discovery and History of 2-Ethyl-3,5-dimethylpyrazine

Abstract

This compound, a heterocyclic aromatic compound, is a cornerstone of modern flavor and fragrance science.[][2] Characterized by its potent roasted, nutty, and cocoa-like aroma, this molecule is integral to the sensory profile of a vast array of thermally processed foods, including coffee, nuts, and baked goods.[][2][3][4] Its discovery and history are not tied to a single eureka moment but represent a convergence of advancements in organic synthesis, food chemistry, and analytical instrumentation. This guide traces the scientific journey of this compound, from the foundational synthesis of its parent ring system to its identification as a key product of the Maillard reaction and its subsequent industrial synthesis. We will explore the mechanistic underpinnings of its formation, the evolution of its analytical detection, and the synthetic strategies developed for its commercial production, providing researchers and industry professionals with a comprehensive understanding of this pivotal flavor compound.

The Dawn of Pyrazine Chemistry: A Synthetic Prologue

The story of this compound begins not in a food laboratory, but in the crucible of 19th-century organic synthesis. The parent pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, was first synthesized in 1844 by Laurent, who named his tetraphenyl derivative "amarone".[5] This early work laid the groundwork for a deeper understanding of this class of compounds.

Key foundational syntheses that defined the field include:

-

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then self-condenses and is oxidized to yield a pyrazine.[6]

-

Gutknecht Pyrazine Synthesis (1879): A variation of the above, this approach is also based on the self-condensation of an α-ketoamine, differing primarily in the method used to synthesize this key intermediate.[6]

These pioneering efforts were driven by a fundamental interest in heterocyclic chemistry. The potential for pyrazines to serve as critical flavor and aroma compounds was not yet realized, and they remained largely within the domain of academic organic chemistry for nearly a century.

A Culinary Revelation: The Maillard Reaction and the Scent of Cooking

The pivotal shift in the scientific narrative of pyrazines occurred in the mid-20th century with the burgeoning field of flavor chemistry. Scientists sought to understand the complex chemical transformations that occur during the cooking of food, particularly the browning reactions that generate desirable colors and aromas. This led to an intense focus on the Maillard reaction , a non-enzymatic browning process first described by Louis-Camille Maillard in 1912.

The Maillard reaction is a cascade of chemical events initiated by the condensation of an amino group (from an amino acid, peptide, or protein) with a carbonyl group of a reducing sugar under thermal processing.[7][8][9] Researchers in the 1960s began to establish a definitive link between this reaction and the formation of heterocyclic compounds, including pyrazines, which were identified as being responsible for the characteristic roasted, toasted, and nutty aromas in a wide variety of foods.[4][8][9]

It was within this context that this compound was identified not as a synthetic curiosity, but as a naturally occurring, potent aroma compound. Its presence was confirmed in roasted coffee, cocoa, peanuts, and baked goods, solidifying its importance as a key flavor constituent.[][10]

The Mechanism of Alkylpyrazine Formation

The formation of this compound and other alkylpyrazines via the Maillard reaction is a complex but well-understood process. The specific substitution pattern of the final pyrazine molecule is dictated by the structures of the initial amino acid and sugar precursors.[11][12] The generally accepted mechanism proceeds through several key stages:

-

Formation of α-Aminoketones: The reaction is initiated by the degradation of Amadori products (formed from the initial sugar-amine condensation) or through the Strecker degradation of amino acids, which yields aldehydes and α-aminoketones.

-

Dihydropyrazine Intermediate Formation: Two molecules of an α-aminoketone undergo self-condensation to form a transient dihydropyrazine ring.

-

Oxidation to Pyrazine: The unstable dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic pyrazine ring.

The ethyl and methyl groups on this compound arise from the specific carbonyl and amino acid precursors involved in the reaction. For instance, α-amino acids like alanine, valine, and isoleucine can serve as nitrogen sources and contribute to the alkyl side chains.

Caption: Maillard reaction pathway for alkylpyrazine formation.

The Analytical Revolution: Isolating and Identifying Trace Aromas

The discovery of this compound in food was enabled by significant advancements in analytical chemistry. Because pyrazines are often present in trace quantities within highly complex food matrices, their isolation and identification posed a considerable challenge.[8]

The development and refinement of Gas Chromatography–Mass Spectrometry (GC-MS) was the technological breakthrough that allowed for the definitive identification of volatile and semi-volatile flavor compounds.[][13] This technique physically separates the volatile components of a sample in the gas chromatograph before bombarding them with electrons in the mass spectrometer to create unique fragmentation patterns, or mass spectra, which serve as molecular fingerprints.

Modern analytical methods have continued to evolve, with techniques like solid-phase microextraction (SPME) providing rapid and solvent-free sample preparation, and hyperpolarized NMR spectroscopy offering highly selective detection.[13][14][15]

Representative Protocol: GC-MS Analysis of Pyrazines in Roasted Coffee

The following protocol illustrates a generalized workflow for the analysis of pyrazines, reflecting the principles of methods developed during the discovery era and still in use today.

Objective: To identify and quantify this compound in a sample of roasted coffee beans.

Methodology:

-

Sample Preparation:

-

Cryogenically grind 10g of roasted coffee beans to a fine powder to maximize surface area and prevent loss of volatile compounds.

-

Transfer the powder to a headspace vial.

-

-

Volatile Extraction (HS-SPME):

-

Place the vial in a heated autosampler (e.g., at 60°C for 30 minutes).

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb the volatile compounds.

-

-

Gas Chromatography (GC) Separation:

-

Insert the SPME fiber into the heated injection port of the GC. The high temperature desorbs the analytes onto the GC column.

-

Use a non-polar capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity.

-

Apply a temperature program, for example: start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.

-

-

Mass Spectrometry (MS) Detection:

-

As compounds elute from the GC column, they enter the MS detector.

-

Operate the MS in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of an authentic reference standard.[]

-

The mass spectrum for this compound is characterized by a molecular ion peak at m/z 136 and a base peak at m/z 121 (loss of a methyl group).

-

Quantify the compound by creating a calibration curve using known concentrations of the reference standard.

-

Caption: General workflow for GC-MS analysis of pyrazines.

Chemical Synthesis and Industrial Application

Following its identification as a key natural flavorant, significant effort was directed towards developing efficient chemical syntheses for this compound to meet industrial demand for flavor formulations.[] These synthetic routes are designed to be cost-effective and produce a high-purity product.

Common synthetic strategies include:

-

Diamine-Dicarbonyl Condensation: A prevalent method involves the condensation of an appropriate vicinal diamine with a vicinal dicarbonyl compound. For instance, a mixture containing this compound can be obtained from the condensation of 2,3-pentanedione with 1,2-propylenediamine, followed by an oxidation step.[3]

-

Alkylation of a Pyrazine Core: Another approach involves the direct alkylation of a pre-formed pyrazine ring. For example, 2,5-dimethylpyrazine can be alkylated using ethyllithium to introduce the ethyl group, yielding this compound.[3]

The industrial production of this compound allows flavorists to impart or enhance roasted, nutty notes in a wide range of products, from savory snacks and sauces to confectionery and beverages, without relying on thermal processing.[]

Physicochemical and Sensory Properties

The utility of this compound is defined by its distinct chemical and sensory characteristics.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂N₂ | [2][16] |

| Molecular Weight | 136.19 g/mol | [2][16] |

| Appearance | Colorless to pale yellow liquid | [][2][17] |

| Odor Profile | Roasted nut, cocoa, sweet woody | [][3] |

| Boiling Point | ~180-189 °C | [2][3] |

| Sensory Threshold | 20 ppb (in water) | [] |

Its exceptionally low sensory threshold means that it can have a significant impact on the overall flavor profile of a product even at parts-per-billion concentrations.[]

Conclusion

The history of this compound is a compelling example of interdisciplinary scientific discovery. It began with foundational explorations in heterocyclic synthesis, which provided the chemical grammar to understand its structure. The narrative then shifted to food science, where the compound was identified as a natural and vital component of the aromas we cherish in cooked foods, formed through the elegant chemistry of the Maillard reaction. This discovery was made possible by the advent of powerful analytical techniques like GC-MS, which could finally decode the complex volatile profiles of food. Today, driven by a deep understanding of its formation and sensory impact, this compound is synthesized on an industrial scale, serving as an indispensable tool for researchers and flavorists in the continuous pursuit of creating and enhancing the sensory experiences of food and beverages.

References

- BOC Sciences. (n.d.). CAS 13925-07-0 this compound.

- National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.

- PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal.

- ACS Publications. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.

- ChemicalBook. (n.d.). This compound | 27043-05-6.

- (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.

- Benchchem. (n.d.). Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models.

- ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF.

- ResearchGate. (n.d.). Pyrazines in foods: An update | Request PDF.

- ACS Publications. (n.d.). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.

- ACS Publications. (n.d.). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.

- ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.

- ElectronicsAndBooks. (n.d.). Pyrazines in Foods. A Review.

- Wikipedia. (n.d.). Pyrazine.

- Chemical Bull Pvt Ltd. (2024). Nature's Aromas: Exploring Pyrazines Delightfully.

- Semantic Scholar. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications.

- (n.d.). Exploring this compound: A Key Flavor and Fragrance Intermediate.

- PubChem. (n.d.). This compound | C8H12N2 | CID 26334.

- (n.d.). Exploring the Chemical Profile: this compound for Industrial Applications.

- NIST. (n.d.). Pyrazine, 2-ethyl-3,5-dimethyl-. NIST Chemistry WebBook.

Sources

- 2. innospk.com [innospk.com]

- 3. This compound | 27043-05-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 17. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3,5-dimethylpyrazine

This guide provides a comprehensive overview of the critical physical properties of 2-Ethyl-3,5-dimethylpyrazine (CAS No: 13925-07-0), a significant heterocyclic aromatic compound widely utilized as a flavoring agent in the food and beverage industry.[1][2] Professionals in research, quality control, and drug development require a deep understanding of properties such as boiling point and density for process optimization, purity assessment, and formulation design. This document synthesizes experimental data with foundational chemical principles to offer both a practical reference and an expert perspective on the determination and interpretation of these characteristics.

Physicochemical Profile of this compound

This compound is a colorless to slightly yellow liquid known for its distinct nutty, roasted, and cocoa-like aroma.[1][3] Its molecular and physical characteristics are fundamental to its application and handling. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][4] |

| Molecular Weight | 136.19 g/mol | [1][4] |

| CAS Number | 13925-07-0 | [1][5] |

| Appearance | Colorless to slightly yellow liquid | [1][4] |

| Boiling Point | 180-182 °C at 760 mmHg | [1] |

| 182 °C / 359.6 °F | [4] | |

| 180-181 °C | [3][6][7] | |

| Density / Specific Gravity | 0.950-0.980 | [1] |

| 0.96 g/cm³ | [4] | |

| 0.965 g/mL at 25 °C | [3][6][7] | |

| Solubility | Soluble in water, oils, and organic solvents | [1][2] |

| Refractive Index | 1.496-1.506 (n20/D) | [1] |

| 1.5015 (n20/D) | [3][6] |

Theoretical Basis for Observed Physical Properties

A molecule's physical properties are not arbitrary; they are a direct consequence of its structure. Understanding the interplay of intermolecular forces, molecular weight, and shape provides the causal framework for the observed boiling point and density of this compound.

Intermolecular Forces and Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, requiring sufficient energy to overcome the intermolecular forces (IMFs) holding the molecules together in the liquid phase.[8] The primary factors for this compound are:

-

Dipole-Dipole Interactions: The pyrazine ring contains two nitrogen atoms, which are more electronegative than carbon. This creates a molecular dipole, leading to dipole-dipole attractions between adjacent molecules. These are stronger than the forces in nonpolar analogues but weaker than hydrogen bonds.[9][10]

-

Van der Waals Forces (London Dispersion Forces): As with all molecules, transient fluctuations in electron distribution create temporary dipoles, resulting in weak London dispersion forces. The strength of these forces increases with molecular size and surface area.[10][11] With a molecular weight of 136.19 g/mol , these forces are significant.[1]

-

Molecular Structure: The ethyl and methyl substituents on the pyrazine ring increase the overall molecular weight and surface area compared to unsubstituted pyrazine (Boiling Point: 115 °C).[12] This increase in size leads to stronger Van der Waals forces, which require more energy to overcome, thus resulting in a higher boiling point.[9][11]

The combination of these forces explains why this compound has a relatively high boiling point of approximately 180-182 °C.[1]

Factors Influencing Density

Density (mass per unit volume) is determined by the mass of the molecule and how efficiently the molecules can pack together in the liquid state.[13]

-

Molecular Weight: Heavier molecules generally lead to higher densities, assuming similar packing efficiency.

-

Molecular Packing: The shape of this compound, with its planar aromatic ring and alkyl substituents, allows for reasonably close packing. The dipole-dipole interactions also contribute to pulling the molecules closer together than would be expected from Van der Waals forces alone, contributing to its density of approximately 0.965 g/mL at 25 °C.[3][6][7] Temperature is a critical variable, as increasing thermal energy causes molecules to move more vigorously, increasing the average intermolecular distance and thus decreasing density.[13]

Experimental Determination Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for accurately measuring the boiling point and density of this compound.

Protocol for Boiling Point Determination (Distillation Method)

This protocol is the gold standard for determining the boiling point of a liquid at atmospheric pressure. The choice of this method is based on its ability to provide a boiling range, which is an excellent indicator of the substance's purity.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation and Recording: Record the temperature when the first drop of distillate collects in the receiving flask. Continue to monitor the temperature. A pure compound will exhibit a stable boiling point (a range of 1-2 °C). Record the temperature at which the last of the material vaporizes from the flask. This range is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied, as boiling point is pressure-dependent.[8]

Caption: Workflow for Boiling Point Determination.

Protocol for Density Determination (Pycnometer Method)

The pycnometer (or specific gravity bottle) method is chosen for its high precision and accuracy in determining the density of liquids. It relies on accurately measuring the mass of a precisely known volume of liquid.[13][14]

Methodology:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-